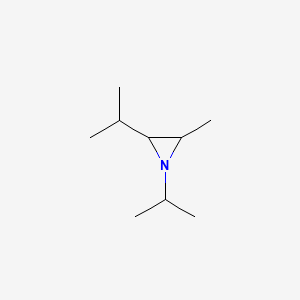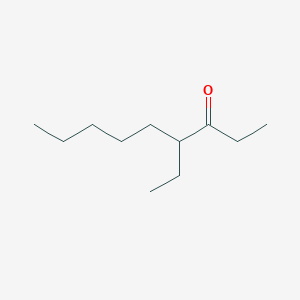
4-Ethylnonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylnonan-3-one is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylnonan-3-one can be synthesized through several methods. One common approach involves the alkylation of nonan-3-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylnon-2-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethylnonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with sodium borohydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 4-Ethylnonanoic acid.
Reduction: 4-Ethylnonan-3-ol.
Substitution: Various substituted ketones depending on the alkyl halide used.
Scientific Research Applications
4-Ethylnonan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4-Ethylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparison with Similar Compounds
4-Ethylnonan-3-one can be compared with other ketones such as 4-methylpentan-2-one and 4-ethyloctan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain and specific substitution pattern, which confer distinct chemical and physical properties.
List of Similar Compounds
- 4-Methylpentan-2-one
- 4-Ethyloctan-3-one
- 4-Propylheptan-3-one
Properties
CAS No. |
6378-56-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-ethylnonan-3-one |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10(5-2)11(12)6-3/h10H,4-9H2,1-3H3 |
InChI Key |
HJFWQFVGSPVTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



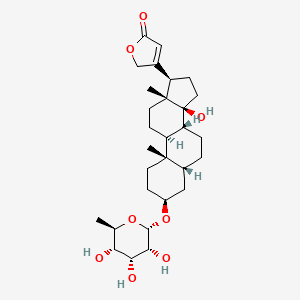
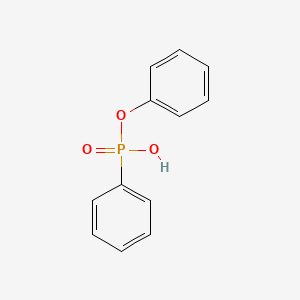
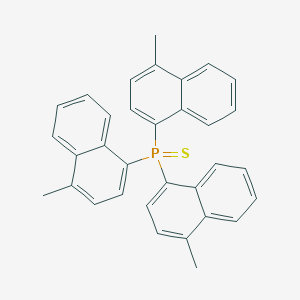
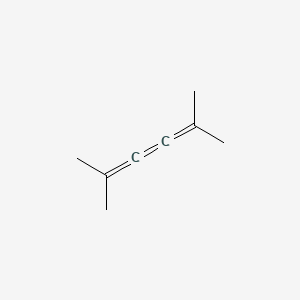
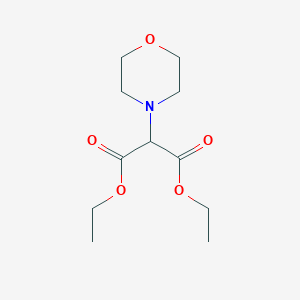
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
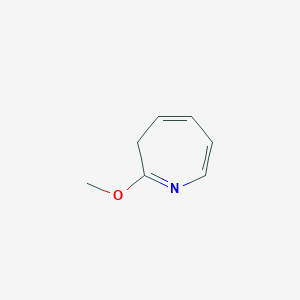
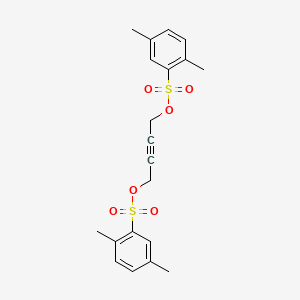
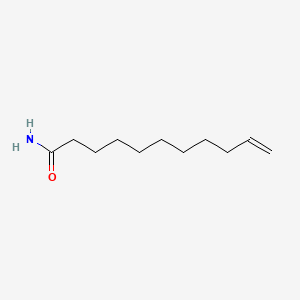
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
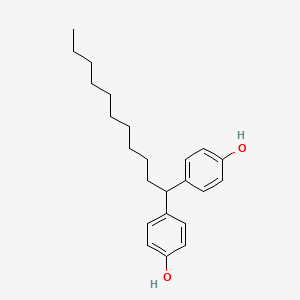
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
